o-Benzyl-d-serine benzyl ester hcl
Overview
Description
o-Benzyl-d-serine benzyl ester hydrochloride: is a chemical compound with the molecular formula C17H21NO3·HCl. It is a derivative of serine, an amino acid, and is often used in peptide synthesis and other chemical research applications. The compound is characterized by the presence of a benzyl group attached to the oxygen atom of the serine molecule, which enhances its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Benzyl-d-serine benzyl ester hydrochloride typically involves the protection of the hydroxyl group of d-serine with a benzyl group. This can be achieved through the reaction of d-serine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting o-Benzyl-d-serine is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of o-Benzyl-d-serine benzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Benzyl-d-serine benzyl ester hydrochloride can undergo oxidation reactions, where the benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, yielding d-serine or its derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: d-Serine, benzyl alcohol.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-Benzyl-d-serine benzyl ester hydrochloride is widely used in peptide synthesis as a protected serine derivative. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It is used to synthesize peptide analogs that can mimic or inhibit biological processes.
Industry: In the industrial sector, o-Benzyl-d-serine benzyl ester hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of o-Benzyl-d-serine benzyl ester hydrochloride involves its role as a protected serine derivative in chemical reactions. The benzyl group provides steric protection to the hydroxyl group of serine, allowing selective reactions to occur at other functional sites. This protection is particularly useful in peptide synthesis, where it prevents unwanted side reactions and ensures the formation of the desired peptide bonds.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. It can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
o-Benzyl-l-serine benzyl ester hydrochloride: Similar in structure but derived from l-serine instead of d-serine.
Boc-d-serine benzyl ester: A protected serine derivative with a tert-butyloxycarbonyl (Boc) group instead of a benzyl group.
d-Serine methyl ester hydrochloride: A methyl ester derivative of d-serine.
Uniqueness: o-Benzyl-d-serine benzyl ester hydrochloride is unique due to its specific benzyl protection, which provides stability and reactivity in chemical synthesis. Its use in peptide synthesis and other research applications highlights its versatility and importance in various scientific fields.
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylmethoxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVLJMLSSCOSD-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
Record name | 21948-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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